molecular formula C13H9N3S B12330307 2,2'-Bipyridine, 6-(2-thiazolyl)-

2,2'-Bipyridine, 6-(2-thiazolyl)-

Cat. No.: B12330307
M. Wt: 239.30 g/mol
InChI Key: WVPIQIJWKZJQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bipyridine, 6-(2-thiazolyl)- is an organic compound with the molecular formula C13H9N3S. It is a derivative of bipyridine, where one of the pyridine rings is substituted with a thiazole ring. This compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in numerous scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 6-(2-thiazolyl)- typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction between 2-bromopyridine and 2-bromo-6-(2-thiazolyl)pyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridine, 6-(2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 6-(2-thiazolyl)- primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine and thiazole rings coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For instance, metal complexes of this compound can inhibit enzymes or disrupt cellular processes by binding to DNA or proteins .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bipyridine, 6-(2-thiazolyl)- is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile ligand for forming metal complexes with specific reactivity and stability profiles .

Properties

Molecular Formula

C13H9N3S

Molecular Weight

239.30 g/mol

IUPAC Name

2-(6-pyridin-2-ylpyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H9N3S/c1-2-7-14-10(4-1)11-5-3-6-12(16-11)13-15-8-9-17-13/h1-9H

InChI Key

WVPIQIJWKZJQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.